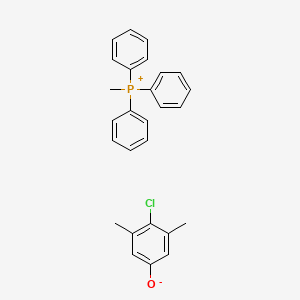
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives .
Wissenschaftliche Forschungsanwendungen
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties, making it useful in developing new antibiotics or disinfectants.
Medicine: Research has explored its potential as an antifungal agent and its use in treating infections.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. For example, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar antimicrobial properties but different chemical reactivity.
Methyl(triphenyl)phosphonium chloride: Another related compound used in organic synthesis but with different applications and properties.
Uniqueness
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphonium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
94201-78-2 |
|---|---|
Molekularformel |
C27H26ClOP |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C8H9ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(10)4-6(2)8(5)9/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
KIYBBTXHEZDDLJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


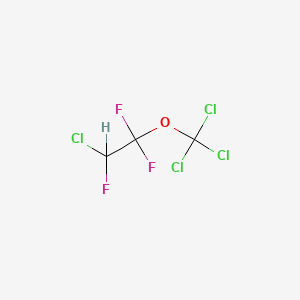
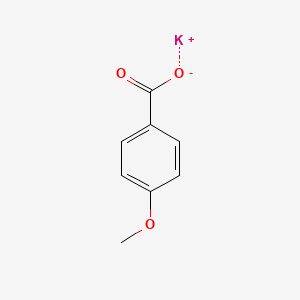
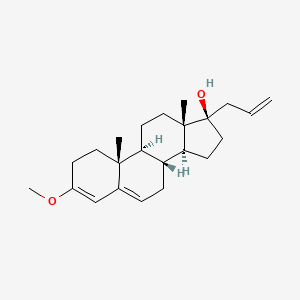





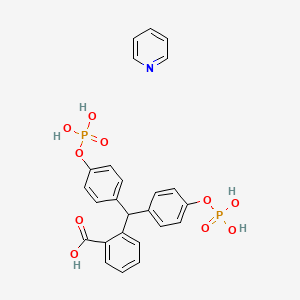

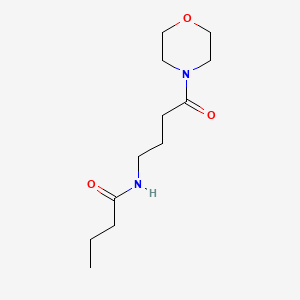
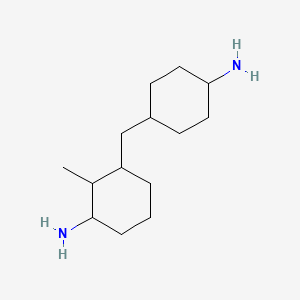
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

